molecular formula C17H15ClO3 B10823019 (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde

(Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde

Cat. No.: B10823019
M. Wt: 302.7 g/mol
InChI Key: VNRALGZMXHFBPG-WUKNDPDISA-N
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Description

(Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde is an organic compound characterized by the presence of a chloro group and two methoxyphenyl groups attached to an acrylaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde typically involves the condensation of 4-methoxybenzaldehyde with a suitable chloro-substituted precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by purification steps to isolate the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylic acid.

    Reduction: Formation of (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acryl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology

This compound has potential applications in the development of bioactive molecules. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

(Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde is unique due to the combination of its chloro and methoxy substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRALGZMXHFBPG-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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